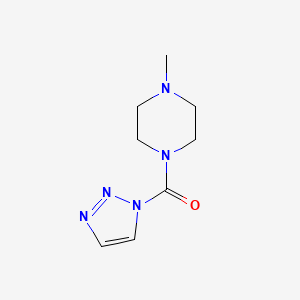
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methanone group attached to a 4-methyl-1-piperazinyl and a 1H-1,2,3-triazol-1-yl group. It is of interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperazine Group: The 4-methyl-1-piperazinyl group can be introduced through nucleophilic substitution reactions.
Formation of the Methanone Group: The methanone group can be introduced through various acylation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The piperazine group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: A simpler triazole compound without the piperazine and methanone groups.
4-Methyl-1-piperazinyl derivatives: Compounds containing the piperazine group but lacking the triazole ring.
Methanone derivatives: Compounds with the methanone group but different substituents.
The uniqueness of Methanone, (4-Methyl-1-piperazinyl)-1H-1,2,3-triazol-1-yl- lies in its combination of these functional groups, which may confer unique biological and chemical properties.
Eigenschaften
Molekularformel |
C8H13N5O |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
(4-methylpiperazin-1-yl)-(triazol-1-yl)methanone |
InChI |
InChI=1S/C8H13N5O/c1-11-4-6-12(7-5-11)8(14)13-3-2-9-10-13/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
IVITUMRKXWPRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)N2C=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


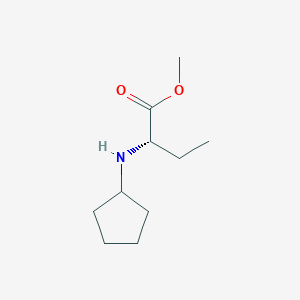
![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)

![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111691.png)
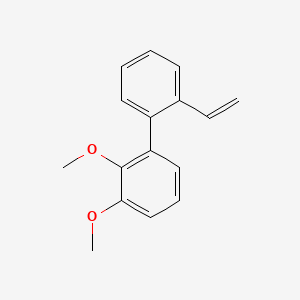
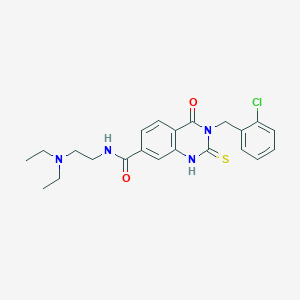
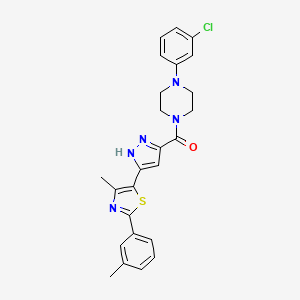

![1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
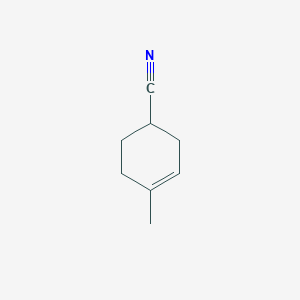
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111734.png)
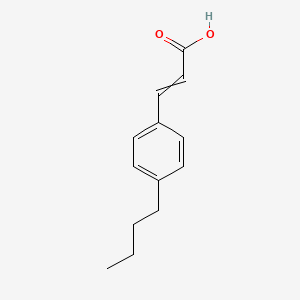
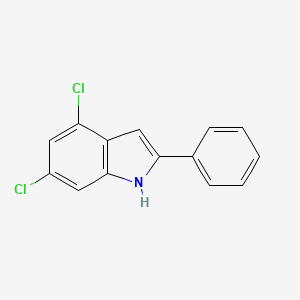
![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)
